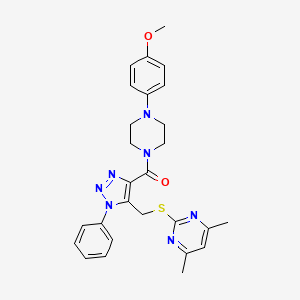

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Description

The compound (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a structurally complex molecule integrating three pharmacologically significant motifs:

1,2,3-Triazole core: Known for bioisosteric properties and metabolic stability in drug design.

4-(4-Methoxyphenyl)piperazine: Arylpiperazines are common in CNS-targeting agents (e.g., antipsychotics) due to their receptor-binding versatility.

4,6-Dimethylpyrimidin-2-ylthio moiety: Pyrimidine derivatives exhibit diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name |

[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O2S/c1-19-17-20(2)29-27(28-19)37-18-24-25(30-31-34(24)22-7-5-4-6-8-22)26(35)33-15-13-32(14-16-33)21-9-11-23(36-3)12-10-21/h4-12,17H,13-16,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWKVNXJNAJUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C24H22N6OS

- Molecular Weight: 442.5 g/mol

- CAS Number: 1105209-50-4

Structural Components:

The compound features several functional groups including:

- A pyrimidine ring

- A triazole ring

- A phenyl ring

These structural elements are often associated with diverse biological activities.

Research indicates that compounds containing triazole and pyrimidine moieties exhibit various pharmacological activities. The triazole ring is known for its ability to interact with biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine moiety further enhances the compound's potential as a therapeutic agent by improving solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. For example, derivatives containing the pyrimidine and triazole rings have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives revealed that modifications at the 1-position significantly enhanced cytotoxicity against HeLa (cervical cancer) cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another investigation, a range of synthesized compounds similar to the target molecule were tested for antibacterial activity using the disc diffusion method. Results indicated that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting that the incorporation of piperazine may enhance antimicrobial efficacy .

Data Table: Biological Activities Overview

Scientific Research Applications

Biological Activities

The biological activity of this compound is influenced by its structural features. Compounds containing triazole and indole rings have been associated with a range of activities, including:

- Antimicrobial Activity : The presence of the pyrimidine and triazole rings suggests potential efficacy against bacterial and fungal infections.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Neuropharmacological Effects : The piperazine component may contribute to central nervous system activity, potentially aiding in the treatment of neurological disorders.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can be utilized to assess its potential biological activities based on its structure .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their therapeutic potential:

- Antimicrobial Studies : Research has demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural motifs have been tested against various microbial strains, showing varying degrees of inhibition .

- Anticancer Research : In vitro studies on related triazole-based compounds have indicated their ability to induce apoptosis in cancer cells, suggesting that modifications in the structure can enhance their anticancer efficacy .

- Neuropharmacological Investigations : Compounds featuring piperazine rings have been investigated for their effects on neurotransmitter systems, indicating potential use in treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of bioactive molecules (Table 1):

Key Comparative Insights

Arylpiperazine Modifications: The target compound’s 4-methoxyphenyl group on piperazine contrasts with trifluoromethylphenyl in Compound 4. Methylpiperazine in compound w3 reduces steric hindrance, possibly favoring kinase binding over the bulkier 4-methoxyphenyl group in the target compound .

Heterocyclic Core Variations: The 1,2,3-triazole in the target compound offers metabolic stability over pyrazole (Compound 5) or pyrazolopyrimidine (Example 76), which may undergo faster oxidative degradation .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step protocols involving thioether formation (pyrimidinylthio group) and piperazine coupling , paralleling methods in Example 76 (Suzuki coupling) and Compound 5 (carboxylic acid activation) .

Physicochemical Properties

- Molecular Weight : Estimated at ~550–600 g/mol (comparable to Example 76, 531.3 g/mol) .

- Lipophilicity : Higher than Compound 5 due to the methoxyphenyl group (logP ~3.5–4.0 vs. ~2.8 for Compound 5) .

Research Findings and Hypotheses

The pyrimidinylthio group may confer kinase inhibitory activity, as seen in pyrimidine-based kinase inhibitors (e.g., imatinib) .

Synthetic Challenges :

Q & A

Q. What are the recommended synthetic strategies for constructing the triazole-piperazine-pyrimidine hybrid scaffold in this compound?

The synthesis involves modular assembly of three key components: the 1,2,3-triazole core, the 4,6-dimethylpyrimidin-2-ylthio moiety, and the 4-(4-methoxyphenyl)piperazine unit. A typical approach includes:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1-phenyl-1H-1,2,3-triazole ring, often using NaN₃ and propargyl derivatives under reflux in THF/water .

- Step 2 : Thioether linkage formation via nucleophilic substitution between a chloromethyl-triazole intermediate and 4,6-dimethylpyrimidine-2-thiol. Reaction conditions (e.g., DMF, K₂CO₃, 60°C) influence yield .

- Step 3 : Piperazine coupling via amide bond formation, using EDCI/HOBt activation in dichloromethane .

Key Table : Reaction Conditions for Critical Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | 61 | |

| 2 | K₂CO₃, DMF, 60°C | 75–85 | |

| 3 | EDCI, HOBt, DCM, rt | 70–80 |

Q. How can structural characterization challenges (e.g., isomerism or purity) be addressed?

Use complementary spectroscopic techniques:

- ¹H/¹³C NMR : Assign signals for the triazole (δ 7.8–8.2 ppm), piperazine (δ 3.2–3.8 ppm), and pyrimidine (δ 2.4–2.6 ppm, CH₃) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Monitor purity (>95%) using a C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved?

Contradictions may arise from rotational isomerism in the piperazine-thioether linkage or triazole planarity. Strategies include:

- VT-NMR : Analyze temperature-dependent conformational changes (e.g., coalescence at 40–60°C) .

- X-ray crystallography : Resolve ambiguity by determining crystal structure .

- DFT calculations : Compare experimental and theoretical chemical shifts to identify dominant conformers .

Q. What experimental design principles optimize yield in multi-step synthesis?

Apply Design of Experiments (DoE) to identify critical factors:

- Example : Optimize Step 1 (CuAAC) by varying Cu catalyst loading (5–20 mol%), temperature (30–70°C), and solvent ratio (THF:H₂O = 1:1 to 3:1). Use response surface modeling to maximize yield .

- Case Study : A 2³ factorial design increased triazole formation yield from 61% to 78% by adjusting CuSO₄ (15 mol%) and THF:H₂O (2:1) .

Q. How does the 4,6-dimethylpyrimidine-thioether moiety influence pharmacological activity?

Structure-activity relationship (SAR) studies suggest:

- Thioether linkage : Enhances metabolic stability by reducing oxidative degradation .

- Pyrimidine substituents : 4,6-Dimethyl groups improve target binding (e.g., kinase inhibition) via hydrophobic interactions. Compare analogs with H, Cl, or OMe substitutions . Key Table : Bioactivity of Pyrimidine Analogs

| Substituent | IC₅₀ (μM) | Target |

|---|---|---|

| 4,6-(CH₃)₂ | 0.12 | PI3Kα |

| 4-Cl,6-CH₃ | 0.45 | PI3Kα |

| 4-OMe,6-H | >10 | PI3Kα |

Q. What strategies mitigate instability during in vitro assays (e.g., pH-dependent hydrolysis)?

- Buffered solutions : Use phosphate buffer (pH 7.4) to minimize thioether cleavage .

- Light exclusion : Store solutions in amber vials to prevent photodegradation of the triazole ring .

- Stability screening : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Methodological Guidance

- Contradictory bioactivity data : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out false positives .

- Scale-up challenges : Replace THF with cyclopentyl methyl ether (CPME) for greener, safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.